(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate
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Overview
Description
(1-Aza-Bicyclo[222]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the pyridinyl and methylamine groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.
8-Azabicyclo[3.2.1]octane: Known for its biological activity and use in drug development.
Uniqueness
(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate is unique due to its specific combination of a bicyclic core with a pyridinyl and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-methyl-N-pyridin-3-yl-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid |
InChI |
InChI=1S/C13H19N3.C2H2O4/c1-15(12-3-2-6-14-9-12)13-10-16-7-4-11(13)5-8-16;3-1(4)2(5)6/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
YSKSMXOJCTUYND-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN2CCC1CC2)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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